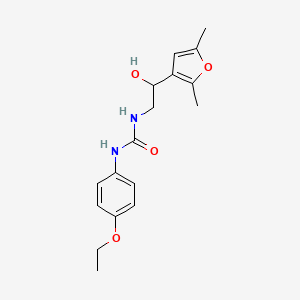
1-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)-3-(4-ethoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)-3-(4-ethoxyphenyl)urea is a useful research compound. Its molecular formula is C17H22N2O4 and its molecular weight is 318.373. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Hydrogen Bonding and Molecular Structures
The study of urea derivatives often involves analyzing their hydrogen bonding and molecular structures. For example, research on crystalline N,N-dimethyl-N-arylureas with specific substituents has revealed insights into hydrogen bonding and molecular conformations through solid-state NMR, IR, Raman spectroscopies, and X-ray diffraction studies. These studies help in understanding the structural basis of urea derivatives' reactivity and potential applications in materials science and catalysis (Kołodziejski et al., 1993).
Reactivity and Synthesis Pathways
Urea derivatives' reactivity and synthesis pathways are key areas of research. For instance, imidazole derivatives have been synthesized and their reactivity explored through spectroscopic characterization and computational studies. Such research lays the groundwork for developing new chemical entities with potential applications in drug discovery and development (Hossain et al., 2018).
Pharmacological Applications
While excluding drug use, dosage, and side effects as per the requirements, it's worth noting that the structure-activity relationships of urea derivatives are extensively studied for their pharmacological potential. Research into trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists exemplifies efforts to optimize in vitro potency and functional activity for therapeutic applications, showcasing the broader relevance of urea derivatives in medicinal chemistry (Fotsch et al., 2001).
Environmental and Analytical Chemistry
In environmental and analytical chemistry, urea derivatives are studied for their interactions with various substances and their determination in complex matrices. For example, the determination of substituted urea herbicides in soil through chromatographic procedures highlights the application of urea derivatives in environmental monitoring and safety assessments (Katz & Strusz, 1968).
Propiedades
IUPAC Name |
1-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3-(4-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-4-22-14-7-5-13(6-8-14)19-17(21)18-10-16(20)15-9-11(2)23-12(15)3/h5-9,16,20H,4,10H2,1-3H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDNEXJLYHZAJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC(C2=C(OC(=C2)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[1-(3,4-Dimethoxybenzoyl)piperidin-4-yl]oxy}-5-methylpyrimidine](/img/structure/B2507862.png)

![(2,2-Difluorospiro[2.3]hexan-1-yl)methanesulfonyl chloride](/img/structure/B2507866.png)
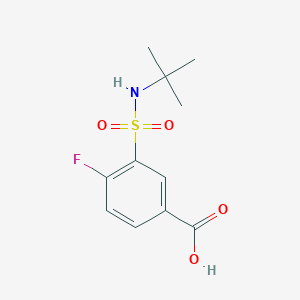

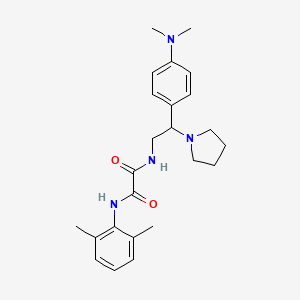
![Methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-YL)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-YL]oxy}acetate](/img/structure/B2507872.png)
![4-[(2E)-3-(4-isopropylphenyl)-2-propenoyl]phenyl 2,4,6-trimethylbenzenesulfonate](/img/structure/B2507876.png)
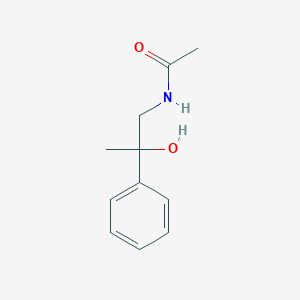

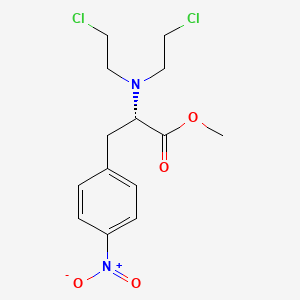
![2-(1,2-benzoxazol-3-yl)-1-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2507883.png)
![N'-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]ethanediamide](/img/structure/B2507884.png)
![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperazine-1-carboxylate](/img/structure/B2507885.png)
